molecular formula C12H19NO4 B1374660 1-Boc-5-Ethyl-2,4-dioxopiperidine CAS No. 845267-80-3

1-Boc-5-Ethyl-2,4-dioxopiperidine

Cat. No. B1374660
CAS RN: 845267-80-3
M. Wt: 241.28 g/mol
InChI Key: KNXSCLVWCAEWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-5-Ethyl-2,4-dioxopiperidine” is a chemical compound with the molecular formula C12H19NO4 . It is also known as "tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate" .


Synthesis Analysis

The synthesis of “this compound” involves several steps . The compound is first dissolved in TFA and stirred at room temperature for 2 hours. After evaporation, the residue is purified by column chromatography, yielding 5-ethylpiperidine-2,4-dione . In another method, the compound is synthesized from tert-butyl 2,4-dioxopiperidine-1-carboxylate using lithium bis(trimethylsilyl)amide (LiHMDS) in dry THF .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 241.28 g/mol .


Chemical Reactions Analysis

“this compound” can be used as a key intermediate in the preparation of 4-oxopipecolic acid enantiomer, a non-proteinogenic amino acid having antibiotic activity .

Scientific Research Applications

Aminopeptidase N Inhibitors

  • (Xu Wen-fang, 2011): Describes the synthesis of N-substituted-2,6-dioxopiperidin derivatives as aminopeptidase N inhibitors, important in tumor invasion, metastasis, and angiogenesis.

Crystal Structure Analysis

Multi-Component Reactions

  • (C. Hulme, M. Cherrier, 1999): Describes the use of similar compounds in multi-component reactions for the preparation of diverse molecular libraries.

Synthesis of Biological Active Compounds

Coupling Reagent in Chemical Synthesis

Emulsifying Properties

Polymer Chemistry

Safety and Hazards

The safety data sheet for “1-Boc-5-Ethyl-2,4-dioxopiperidine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

tert-butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-8-7-13(10(15)6-9(8)14)11(16)17-12(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXSCLVWCAEWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739966
Record name tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845267-80-3
Record name tert-Butyl 5-ethyl-2,4-dioxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.